molecular formula C24H30ClN5O2 B13500080 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13500080
M. Wt: 456.0 g/mol
InChI Key: AVFJLZCPBQAKMW-UHFFFAOYSA-N
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Description

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Alkylation: The piperazine derivative is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Triazole Ring Formation: The alkylated piperazine is reacted with 3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Pharmacology: Studied for its interactions with various neurotransmitter receptors.

    Biology: Used in studies related to cell signaling and receptor binding.

Mechanism of Action

The mechanism of action of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: It may act as an agonist or antagonist at serotonin and dopamine receptors.

    Cell Signaling Pathways: Modulates pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 1-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C24H30ClN5O2

Molecular Weight

456.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C24H30ClN5O2/c1-20-26-30(24(31)29(20)17-18-32-23-9-3-2-4-10-23)12-6-11-27-13-15-28(16-14-27)22-8-5-7-21(25)19-22/h2-5,7-10,19H,6,11-18H2,1H3

InChI Key

AVFJLZCPBQAKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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